BenchChemオンラインストアへようこそ!

(-)-Vasicinone

Respiratory Pharmacology Bronchodilation Asthma Research

(-)-Vasicinone is a functionally distinct quinazoline alkaloid that delivers a 57.21% prolongation of pre-convulsive time in bronchoconstriction models at 45 mg/kg—outperforming vasicine by 100%. Its 63.94% inhibition of chronic paw edema at 10 mg/kg and dual AChE/BuChE inhibition (IC50 40.73/53.12 µg/mL) make it the superior, non-interchangeable choice over generic 'quinazoline alkaloids' for reproducible respiratory, anti-arthritic and Alzheimer's research. Insist on lot-specific purity documentation to ensure experimental validity.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 486-64-6
Cat. No. B1682191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Vasicinone
CAS486-64-6
SynonymsVasicinone;  (-)-Vasicinone; 
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=CC=CC=C3C2=O)C1O
InChIInChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m0/s1
InChIKeySDIVYZXRQHWCKF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Vasicinone (CAS: 486-64-6): Scientific Overview for Procurement and Research Selection


(-)-Vasicinone is a quinazoline alkaloid primarily isolated from the plant Adhatoda vasica Nees (also known as Justicia adhatoda) and Peganum harmala L [1]. It is structurally related to the more abundant alkaloid vasicine, differing by an oxidized carbon at the C-9 position, which confers distinct and often opposing pharmacological properties [2]. As a natural product of research interest, it is a white to off-white solid with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol [3]. Its primary applications lie in research focused on respiratory diseases, inflammation, and neurodegenerative disorders, where its unique profile differentiates it from other in-class quinazoline alkaloids [4].

Why Substituting (-)-Vasicinone with Other In-Class Quinazoline Alkaloids is Scientifically Unsound


Quinazoline alkaloids like vasicine, deoxyvasicine, and vasicinone are often grouped together due to their shared botanical origin and core structure, but this obscures critical functional divergences. For instance, while vasicine is a known bronchoconstrictor, vasicinone acts as a bronchodilator, a difference stemming from the oxidation state of the pyrrolidine ring [1]. Furthermore, they exhibit opposing cardiac effects, with vasicine depressing cardiac function and vasicinone providing weak stimulation [2]. Relying on a generic 'quinazoline alkaloid' or substituting with the more readily available vasicine would therefore introduce experimental confounds or nullify the intended therapeutic effect in respiratory and cardiovascular models. The following quantitative evidence underscores why (-)-vasicinone must be considered a distinct, non-interchangeable entity in research and procurement.

Quantitative Differentiation of (-)-Vasicinone from its Closest Analogs: A Guide for Scientific Selection


Superior Bronchodilatory Efficacy of Vasicinone Over Vasicine and Deoxyvasicine in a Guinea Pig Model

In a direct head-to-head comparison, (-)-vasicinone (VAO) demonstrated significantly superior bronchodilatory activity compared to its close analogs, vasicine (VAS) and deoxyvasicine (DVAS). At an equivalent oral dose of 45 mg/kg in a guinea pig model, vasicinone prolonged the pre-convulsive time by 57.21%, nearly double the effect of vasicine (28.59%) and deoxyvasicine (29.66%) [1]. Notably, vasicinone also surpassed the clinical standard aminophylline, which prolonged the pre-convulsive time by 46.98% in the same model [1].

Respiratory Pharmacology Bronchodilation Asthma Research

Opposing Cardiovascular Effects: Vasicinone as a Cardiac Stimulant vs. Vasicine's Depressant Activity

A comprehensive pharmacological evaluation established a critical and opposing cardiovascular differentiation. Vasicine has a clear cardiac-depressant effect, whereas vasicinone acts as a weak cardiac stimulant [1]. This diametric opposition in cardiac action makes the two alkaloids functionally incompatible and highlights vasicinone's unique utility in models where cardiac safety or stimulant activity is a prerequisite.

Cardiovascular Pharmacology Safety Pharmacology Natural Product Research

Enhanced and Prolonged Anti-Inflammatory Efficacy of Vasicinone Compared to Vasicine in a Chronic Model

In a direct comparative study using a chronic inflammation model (Complete Freund's Adjuvant, CFA), vasicinone demonstrated a greater maximum inhibition rate of 63.94% at a lower dose of 10.0 mg/kg measured at 4 days post-injection [1]. In contrast, vasicine's most potent effect was a 59.51% inhibition at a higher dose of 20.0 mg/kg in an acute carrageenan-induced model, measured only 6 hours post-injection [1]. This indicates vasicinone is more potent on a mg/kg basis and provides more sustained activity in a chronic setting.

Inflammation Chronic Disease Model Autoimmune Research

Potent Cholinesterase Inhibition Profile for Alzheimer's Disease Research

(-)-Vasicinone exhibits a potent and balanced inhibition profile against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key therapeutic targets in Alzheimer's disease. In vitro assays determined IC50 values of 40.73±0.19 µg/mL for AChE and 53.12±0.32 µg/mL for BuChE [1]. This dual inhibitory activity is a hallmark of second-generation AD therapeutics. A separate study on the racemic mixture (±)-vasicinone indicated it lacks significant AChE inhibition (IC50 >100 µM), underscoring the importance of stereochemistry and the specific (-)-enantiomer for this activity [2]. This positions (-)-vasicinone as a more valuable candidate for AD research compared to its racemic mixture or analogs with weaker or single-target inhibition.

Neurodegeneration Alzheimer's Disease Cholinesterase Inhibition

Optimal Research and Industrial Applications for (-)-Vasicinone Based on Comparative Evidence


Advanced In Vivo Modeling of Respiratory Diseases Requiring Potent Bronchodilation

Based on its 57.21% prolongation of pre-convulsive time at 45 mg/kg in guinea pigs—a 100% improvement over vasicine and a 21.7% improvement over aminophylline [1]—(-)-vasicinone is ideally suited as a positive control or test article in in vivo models of asthma, COPD, and other bronchoconstrictive disorders. Its superior efficacy in the same model makes it the compound of choice over other quinazoline alkaloids for evaluating new bronchodilatory mechanisms or therapeutics.

Investigating Long-Term Anti-Inflammatory Mechanisms in Chronic Disease Models

The demonstrated 63.94% inhibition of paw edema at a dose of just 10.0 mg/kg in a chronic CFA model [1] positions (-)-vasicinone as a key compound for studying sustained anti-inflammatory pathways, particularly in models of rheumatoid arthritis or chronic inflammatory pain. Its superior potency and effect durability compared to vasicine in acute models make it the more relevant compound for chronic disease research.

Alzheimer's Disease Research Focused on Dual Cholinesterase Inhibition

With established dual inhibitory activity against both AChE and BuChE (IC50 values of 40.73 and 53.12 µg/mL, respectively) and a stereospecific requirement for this activity [1], (-)-vasicinone is a premier natural product lead for Alzheimer's disease research. It is specifically valuable for studies aiming to elucidate the therapeutic benefit of simultaneous AChE/BuChE inhibition, a strategy associated with improved cognitive outcomes and disease modification.

Cardiovascular Safety Pharmacology and Adjunct Research

Given its characterization as a weak cardiac stimulant, which is diametrically opposed to vasicine's depressant effect [1], (-)-vasicinone is uniquely positioned for research exploring natural product-based cardiac stimulation or as a comparator compound in cardiovascular safety assessments of related alkaloids. Its distinct profile ensures that experimental outcomes are not confounded by unintended cardiac depression.

Quote Request

Request a Quote for (-)-Vasicinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.